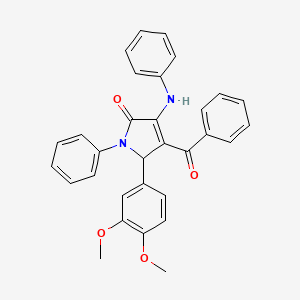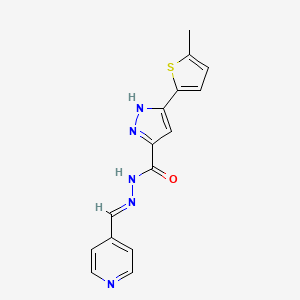![molecular formula C25H22N4OS3 B11669936 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11669936.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Benzylsulfanyl Group: The thiadiazole ring is then functionalized with a benzylsulfanyl group. This can be done by reacting the thiadiazole derivative with benzyl chloride in the presence of a base like sodium hydroxide.
Formation of the Acetohydrazide: The next step involves the formation of the acetohydrazide moiety. This can be achieved by reacting the benzylsulfanyl-thiadiazole derivative with ethyl chloroacetate followed by hydrazine hydrate.
Condensation with Biphenyl-4-carbaldehyde: The final step involves the condensation of the acetohydrazide derivative with biphenyl-4-carbaldehyde to form the desired compound. This reaction is typically carried out in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The benzylsulfanyl and biphenyl groups can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic transformations.
Material Science: Its unique structure may find applications in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: Thiadiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against various pathogens.
Anticancer Activity: Preliminary studies suggest that thiadiazole derivatives can inhibit the growth of cancer cells, making this compound a potential candidate for anticancer drug development.
Industry
Agriculture: The compound may be used as a pesticide or herbicide due to its potential biological activities.
Pharmaceuticals: Its diverse biological activities make it a valuable compound for drug discovery and development.
Mechanism of Action
The exact mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.
DNA Interaction: It may bind to DNA, interfering with replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of reactive oxygen species, leading to oxidative stress and cell death in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-chlorobenzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
- **2-{[5-(4-chlorobenzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
Uniqueness
Structural Diversity: The presence of both benzylsulfanyl and biphenyl groups provides unique structural features that may enhance its biological activities.
Functional Versatility: The compound’s ability to undergo various chemical reactions allows for extensive functionalization, making it a versatile scaffold for drug development.
Properties
Molecular Formula |
C25H22N4OS3 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H22N4OS3/c1-18(20-12-14-22(15-13-20)21-10-6-3-7-11-21)26-27-23(30)17-32-25-29-28-24(33-25)31-16-19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H,27,30)/b26-18+ |
InChI Key |
SLCQNYIKDDYYPI-NLRVBDNBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11669854.png)
![ethyl 4-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B11669857.png)
![N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B11669872.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11669874.png)
![3-[(2E)-1-methyl-2-(2-nitrobenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11669876.png)

![2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11669890.png)

![[4-(2-Methoxy-phenyl)-piperazin-1-yl]-(2,4,6-trimethoxy-benzylidene)-amine](/img/structure/B11669901.png)
![(5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669907.png)
![4-methyl-3-phenyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669910.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11669927.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11669933.png)
